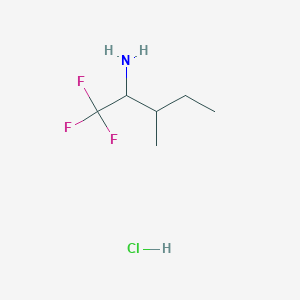
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Übersicht
Beschreibung
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 191.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12F3N.ClH/c1-3-4 (2)5 (10)6 (7,8)9;/h4-5H,3,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 191.62 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a precursor in various chemical syntheses and reactions, particularly in the production of fluorinated organic compounds. For example, reactions involving perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine lead to the formation of pentafluoro compounds through intramolecular haloform-type reactions, indicating its utility in creating complex fluorinated structures (Filyakova et al., 2013). Similarly, 2,3-Epoxyperfluoro-2-methylpentane reacts with thiourea and urea, resulting in unexpected products due to the rearrangement of intermediate ketone, showcasing the compound's versatility in synthetic organic chemistry (Filyakova et al., 2011).
Fluorine-Containing Compounds
The synthesis of fluorine-containing ionic liquids showcases another application, where N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones are used to produce ionic liquids with low melting points and viscosities, highlighting the role of fluorinated compounds in enhancing physicochemical properties (Li et al., 2008).
Stereochemistry in Fluorinated Amino Acids
The compound also serves as a starting point in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and selective hydrogenation, demonstrating the compound's utility in producing valuable fluorinated amino acids (Pigza et al., 2009).
Novel Fluorinated Structures
Reactions of trifluoromethanesulfonamide with alkenes under oxidative conditions provide insights into the direct assembly of complex structures like 9-heterobicyclo[4.2.1]nonanes, illustrating the compound's potential in creating novel fluorinated structures with unique properties (Moskalik et al., 2011).
Environmental and Green Chemistry Applications
Additionally, the development of novel amine solvent blends for CO2 capture from industrial processes exemplifies the application of such compounds in environmental and green chemistry. Specifically, blends containing MDEA and 1,5-diamino-2-methylpentane demonstrate improved CO2 capture efficiency and lower energy requirements compared to traditional solvents, offering a more sustainable and efficient solution for CO2 capture (Nwaoha et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-3-4(2)5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPRMLYHQFQXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)

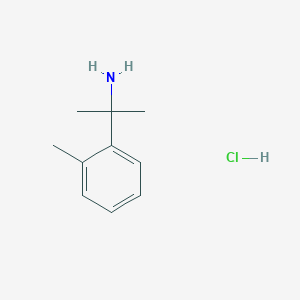
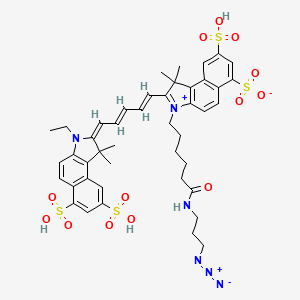
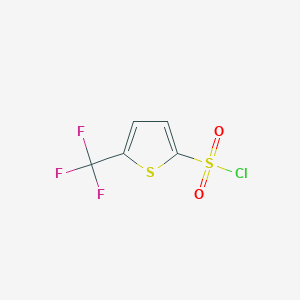

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)
![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)

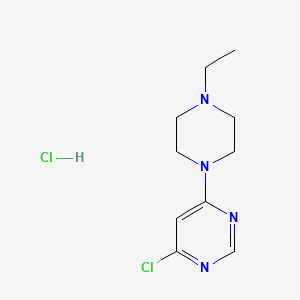
![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)


